
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is a chemical compound with the formula C8H6F2O . It is an aromatic compound that contains fluorine atoms .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Application in Catalysts and Magnetic Properties Research
- Scientific Field: Chemistry, specifically in the study of catalysts and magnetic properties .
- Summary of the Application: The compound 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a Blatter radical, was synthesized and studied for its structural, redox, and magnetic properties .
- Methods of Application or Experimental Procedures: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2. Its properties were studied using cyclic voltammetry, EPR spectroscopy, and single-crystal X-ray diffraction .
- Results or Outcomes: The study found that both radicals are oxidized and reduced chemically and electrochemically reversibly. The spin density is mainly delocalized on the triazinyl moiety of the heterocycle .
Application in Proteomics Research
- Scientific Field: Biochemistry, specifically in proteomics research.
- Summary of the Application: 1-(2,4-Difluorophenyl)biguanide hydrochloride (DFB) is used as a chaotropic agent in proteomics research.
- Methods of Application or Experimental Procedures: As a chaotropic agent, DFB disrupts weak interactions, such as hydrogen bonds and hydrophobic interactions, which can be helpful in solubilizing proteins and denaturing them.
- Results or Outcomes: DFB is known to be particularly effective in solubilizing membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature.
Application in Enzyme Inhibition
- Scientific Field: Biochemistry, specifically in enzyme inhibition.
- Summary of the Application: DFB has been shown to inhibit the activity of certain enzymes, such as protein kinase C (PKC).
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: Inhibition of PKC has been implicated in the treatment of cancer and other diseases, suggesting that DFB may have potential as a drug lead.
Application in Organic Synthesis
- Scientific Field: Chemistry, specifically in organic synthesis .
- Summary of the Application: The compound 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a Blatter radical, was synthesized and studied for its structural, redox, and magnetic properties . It was shown that the presence of two F atoms in the phenyl substituent has a substantial effect on the packing of radicals .
- Methods of Application or Experimental Procedures: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . Its properties were studied using cyclic voltammetry, EPR spectroscopy, and single-crystal X-ray diffraction .
- Results or Outcomes: The study found that both radicals are oxidized and reduced chemically and electrochemically reversibly .
Application in Material Science
- Scientific Field: Material Science .
- Summary of the Application: The compound 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a Blatter radical, was studied for its structural, redox, and magnetic properties . It was found that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
- Methods of Application or Experimental Procedures: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . Its properties were studied using cyclic voltammetry, EPR spectroscopy, and single-crystal X-ray diffraction .
- Results or Outcomes: The study found that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
Application in Material Science
- Scientific Field: Material Science .
- Summary of the Application: The compound 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a Blatter radical, was studied for its structural, redox, and magnetic properties . It was found that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
- Methods of Application or Experimental Procedures: The compound was prepared through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 . Its properties were studied using cyclic voltammetry, EPR spectroscopy, and single-crystal X-ray diffraction .
- Results or Outcomes: The study found that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-1-2-6(7(11)3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGRSSBMVUSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





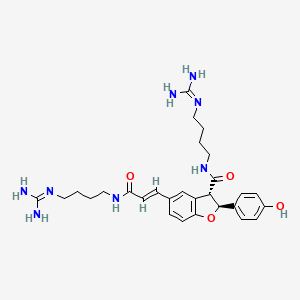
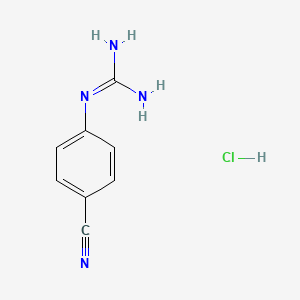
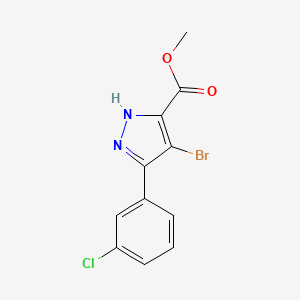
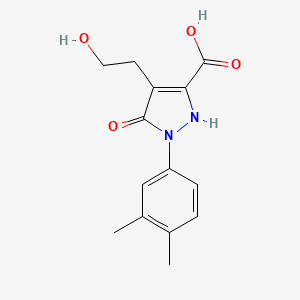
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)

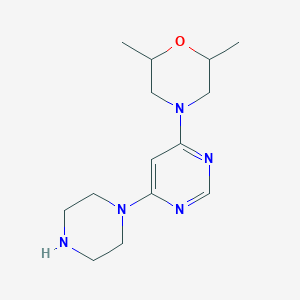
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
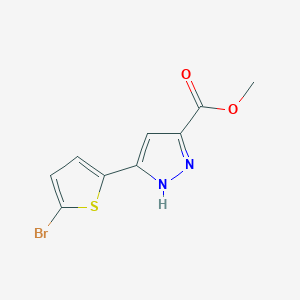
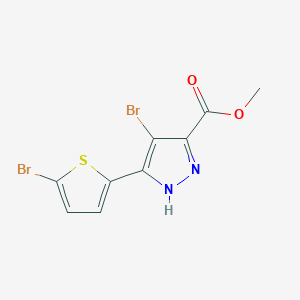
![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)